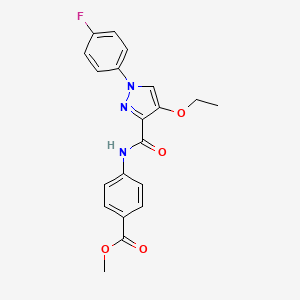

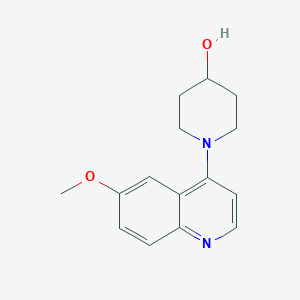

methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a series of indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in two steps, showing antiproliferative activity toward human cancer cells . Another example is the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These studies provide a detailed understanding of the molecular structure, which is crucial for predicting the behavior and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, the reduction of a pyrazole derivative occurs in multiple steps, which are influenced by the pH of the solution . Another study describes the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones to afford various fused pyranones . These reactions demonstrate the chemical versatility of pyrazole derivatives and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been explored through experimental and theoretical approaches. For instance, the polarographic studies in different solvent mixtures provide insights into the electrochemical behavior of these compounds . Theoretical calculations, such as DFT, have been used to investigate molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties . Additionally, the thermal stability and non-linear optical properties of a novel pyrazole derivative were evaluated, indicating its potential for material science applications .

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other pyrazole derivatives, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it’s possible that this compound could affect a variety of biochemical pathways.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-3-28-17-12-24(16-10-6-14(21)7-11-16)23-18(17)19(25)22-15-8-4-13(5-9-15)20(26)27-2/h4-12H,3H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMMTTJWGMIUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)

![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)